![molecular formula C17H18FN3O B2649487 N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355929-04-2](/img/structure/B2649487.png)
N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is commonly referred to as 'CPI-455' and is a potent and selective inhibitor of the enzyme histone lysine demethylase 5A (KDM5A). KDM5A is a critical epigenetic regulator that plays a role in several biological processes, including cell differentiation, development, and disease progression. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.
作用机制
CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is a histone demethylase that removes methyl groups from lysine residues on histone proteins. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide plays a critical role in gene regulation and is overexpressed in several diseases, including cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects in pre-clinical models. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function. CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models of breast, lung, and prostate cancer. CPI-455 has also been shown to reduce tumor growth in pre-clinical models of acute myeloid leukemia and neuroblastoma.
实验室实验的优点和局限性
One of the primary advantages of CPI-455 is its selectivity for N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. This selectivity reduces the risk of off-target effects and makes CPI-455 a valuable tool for studying the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in disease. CPI-455 is also commercially available, which makes it easily accessible for researchers. One of the limitations of CPI-455 is that it is a synthetic compound, which may limit its translational potential. Additionally, the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455 are not well understood and require further investigation.
未来方向
There are several future directions for the study of CPI-455. One area of research is the development of CPI-455 as a therapeutic agent for the treatment of cancer. Pre-clinical studies have shown promising results, and further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials. Another area of research is the study of the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455. This will require long-term studies in pre-clinical models to determine the potential risks and benefits of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition. Finally, the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in other diseases, such as neurological disorders, should be investigated to determine the potential therapeutic applications of CPI-455 in these diseases.
Conclusion:
In conclusion, N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, or CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is overexpressed in several diseases, including cancer. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases. Further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials and to study the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition.
合成方法
The synthesis of CPI-455 involves several steps, starting with the reaction of 2-fluorobenzyl cyanide with propargylamine to form the intermediate compound 2-fluorobenzylpropargylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, CPI-455. The synthesis of CPI-455 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学研究应用
CPI-455 has been extensively studied in pre-clinical models, and the results have shown that the compound has potential therapeutic applications in several diseases. One of the primary areas of research for CPI-455 is cancer. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models. CPI-455 has also shown promising results in the treatment of acute myeloid leukemia and neuroblastoma.
属性
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-2-9-21-10-7-13(8-11-21)17(22)20-16(12-19)14-5-3-4-6-15(14)18/h1,3-6,13,16H,7-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBKLSINKTYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。